molecular formula C7H7NO3 B1280306 2-Amino-4-hydroxybenzoic acid CAS No. 38160-63-3

2-Amino-4-hydroxybenzoic acid

Cat. No. B1280306
CAS RN: 38160-63-3
M. Wt: 153.14 g/mol
InChI Key: DPELYVFAULJYNX-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxybenzoic acid is a compound that can be associated with various chemical reactions and has potential applications in the synthesis of polymers and pharmaceuticals. While the provided papers do not directly discuss 2-amino-4-hydroxybenzoic acid, they do provide insights into the chemistry of related compounds, such as 4-hydroxybenzoic acid and 4-aminobenzoic acid, which can be informative for understanding the properties and reactivity of 2-amino-4-hydroxybenzoic acid.

Synthesis Analysis

The synthesis of related compounds involves innovative methods that could potentially be adapted for 2-amino-4-hydroxybenzoic acid. For instance, poly(esteramide)s derived from 4-hydroxybenzoic acid and 4-aminobenzoic acid were synthesized using a silylated intermediate and acylated with 4-acetoxybenzoyl chloride, followed by polycondensation at high temperatures . This method could inspire the synthesis of polymers from 2-amino-4-hydroxybenzoic acid.

Molecular Structure Analysis

The molecular structure of compounds related to 2-amino-4-hydroxybenzoic acid has been characterized using techniques such as X-ray single-crystal analysis and Hirshfeld analysis . These studies reveal the importance of hydrogen bonding in the crystal lattice and the formation of three-dimensional networks, which are crucial for the stability of the crystals. Such analyses are essential for understanding the molecular structure of 2-amino-4-hydroxybenzoic acid and its derivatives.

Chemical Reactions Analysis

The reactivity of aminobenzoic acids has been explored in various chemical reactions. For example, 2-aminobenzoic acid reacts with α,β-acetylenic γ-hydroxy nitriles to afford new classes of unnatural amino acids . This demonstrates the potential of 2-amino-4-hydroxybenzoic acid to participate in similar reactions to produce novel compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzoic acid derivatives have been studied, including their melting points and the nature of their hydrogen bonding interactions . These properties are influenced by the molecular structure and the presence of functional groups, which would also be relevant for 2-amino-4-hydroxybenzoic acid. Understanding these properties is essential for predicting the behavior of this compound in various environments and applications.

Scientific Research Applications

Synthesis and Antithrombotic Activities

A study by Brel et al. (2021) explored the synthesis of new derivatives of hydroxybenzoic acids with taurine, including 2-Amino-4-hydroxybenzoic acid. This research highlighted the potential of these compounds in maintaining antiplatelet or antithrombotic properties. The synthesized compounds showed promising results in both in vitro and in vivo studies, suggesting their effectiveness in antithrombotic therapy (Brel et al., 2021).

Versatile Intermediate for Bioproducts

Wang et al. (2018) reviewed the use of 4-Hydroxybenzoic acid, a structurally similar compound to 2-Amino-4-hydroxybenzoic acid, as an intermediate for several value-added bioproducts. The study emphasized its biotechnological applications in various sectors, including food and cosmetics. This implies the potential of 2-Amino-4-hydroxybenzoic acid in similar applications, given its structural resemblance (Wang et al., 2018).

Oxidative Coupling in Chemical Synthesis

Shimizu et al. (2009) discussed the oxidative coupling of 2-Amino-4-hydroxybenzoic acid with internal alkynes, catalyzed by a rhodium/copper catalyst system. This method produces 8-substituted isocoumarin derivatives, some exhibiting solid-state fluorescence, demonstrating its application in chemical synthesis (Shimizu et al., 2009).

Application in Analytical Chemistry

Mehra and Pelletier (1990) evaluated 4-Amino-2-hydroxybenzoic acid as an eluent for the indirect photometric determination of uncommon anions. This study indicated its efficacy in analytical chemistry, particularly in ion chromatography for separation and quantification of anions (Mehra & Pelletier, 1990).

Enzymatic Research

Orii et al. (2004) focused on the role of 2-Amino-4-hydroxybenzoic acid in the metabolic pathway of Bordetella sp. strain 10d. Their research provided insights into the enzymatic reactions involving this compound, offering a deeper understanding of its biochemical significance (Orii et al., 2004).

Future Directions

Research on 2-Amino-4-hydroxybenzoic acid could explore its applications in biotechnology, drug development, and fine chemical synthesis. Investigating its unique decarboxylation mechanism may lead to novel enzyme engineering strategies .

properties

IUPAC Name

2-amino-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPELYVFAULJYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457862
Record name 2-amino-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-hydroxybenzoic acid

CAS RN

38160-63-3
Record name 2-amino-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-hydroxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
HG Bray, WV Thorpe, PB Wood - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… 2-Amino-4-hydroxybenzoic acid. Small amounts of this acid, mp 1580 (decomp.), were prepared by a method used by Prof. FS Spring and made available to us by Mr DE Seymour (…
Number of citations: 19 www.ncbi.nlm.nih.gov
K Kirimura, S Yanaso, S Kosaka, K Koyama… - Chemistry …, 2011 - journal.csj.jp
… ¤ 164.5 of 2amino-4-hydroxybenzoic acid was not detected in 13C NMR. Other signals of estimated chemical shifts of 2-amino-6hydroxybenzoic acid, 2-amino-4-hydroxybenzoic acid, …
Number of citations: 35 www.journal.csj.jp
B Langkau, S Ghisla, R Buder… - European journal of …, 1990 - Wiley Online Library
… This product was different from authentic 2-amino-4-hydroxybenzoic acid, but indistinguishable from authentic 2-amino-5-hydroxybenzoic acid (Scheme 1, 12) on HPLC (retention time, …
Number of citations: 27 febs.onlinelibrary.wiley.com
K Ramakrishna, C Sivasankar - The Journal of Organic Chemistry, 2016 - ACS Publications
… The 2-amino-4-hydroxybenzoic acid produced 58% yield in 4 h with ethyl 2-diazo-2-phenylacetate, whereas 4-amino-2-hydroxybenzoic acid offered 85% yield in 3 h with ethyl 2-(4-…
Number of citations: 37 pubs.acs.org
P Linciano, C Pozzi, LD Iacono, F di Pisa… - Journal of Medicinal …, 2019 - ACS Publications
… To a suspension of 2-amino-4-hydroxybenzoic acid (500 mg, 3.26 mmol, 1 equiv) in glacial acetic acid (6 mL), KSCN (1.6 g, 16.32 mmol, 5 equiv) was added. The mixture was chilled …
Number of citations: 22 pubs.acs.org
H Shuai, M Myronovskyi, B Rosenkränzer… - ACS Chemical …, 2022 - ACS Publications
… decarboxylation to form 2-amino-4-hydroxybenzoic acid (4-hydroxyanthranilic acid; 18; c). … decarboxylation to form 2-amino-4-hydroxybenzoic acid (4-hydroxyanthranilic acid; 18; c). …
Number of citations: 2 pubs.acs.org
M Giurg, A Gołąb, J Suchodolski, R Kaleta… - Molecules, 2017 - mdpi.com
… To 2-amino-4-hydroxybenzoic acid (1.53 g, 10 mmol) in dry MeOH (25 mL) was added H 2 SO 4 (1.0 mL, 1.8 g, 19 mmol) portionwise during stirring, and the solution formed was stirred …
Number of citations: 35 www.mdpi.com
H Shuai - 2020 - publikationen.sulb.uni-saarland.de
This thesis focused on the identification of new natural products through heterologous expression of their cluster in the Streptomyces albus Del14 strain. Genomic library of a rare …
T Classen, J Pietruszka - Bioorganic & medicinal chemistry, 2018 - Elsevier
… A: In Actinosynnema pretiosum HGF073 and Streptomyces hygroscopicus K360-61-1 2-amino-4-hydroxybenzoic acid (99, AHBA) is coupled to a polyketide formed by a type I …
Number of citations: 35 www.sciencedirect.com
L Xie - 2018 - oaktrust.library.tamu.edu
… Synthesis of 2-formamidobenzoic acid (2)50 and 2-(2-formamidophenyl)-2oxoacetic acid (54): 10 mmol anthranilic acid (59) or 2-amino-4-hydroxybenzoic acid (55) was dissolved in 5 …
Number of citations: 0 oaktrust.library.tamu.edu

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